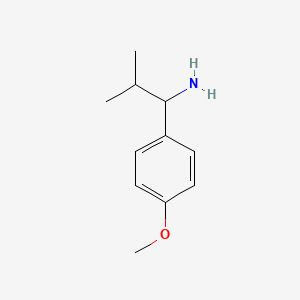

1-(4-Methoxyphenyl)-2-methylpropan-1-amine

Description

1-(4-Methoxyphenyl)-2-methylpropan-1-amine is a secondary amine characterized by a para-methoxy-substituted phenyl ring and a branched alkyl chain. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol and a CAS number of 343331-42-0 (or 56490-94-9 in some sources) . The compound exhibits moderate lipophilicity (logP = 2.23) and a boiling point of 269.3°C at 760 mmHg .

This compound is synthesized via reductive alkylation or borohydride reduction of ketone precursors, as seen in methods for analogous structures . Its structural features make it a candidate for pharmacological studies, particularly in contexts where aromatic amines exhibit bioactivity.

Structure

2D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYJFPAWKLQFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343331-42-0 | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step, and a reducing agent such as lithium aluminum hydride for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Different amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4-Methoxyphenyl)-2-methylpropan-1-amine serves as a building block in organic synthesis. Its structure allows for modifications that lead to the development of more complex molecules used in various chemical reactions, including:

- Oxidation : Can yield imines or nitriles.

- Reduction : Produces alcohols.

- Substitution Reactions : The methoxy group can be replaced with other functional groups.

Biology

This compound has been studied for its interactions with neurotransmitter receptors, indicating potential effects on neurological pathways. Research suggests that it may act as an agonist or antagonist at specific receptors, influencing mood and behavior. Notably, its structural similarity to other psychoactive substances positions it as a candidate for further exploration in treating neurological disorders .

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications, particularly concerning:

- Neurological Disorders : Preliminary studies indicate its potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Anticancer Properties : Some studies have explored its use in developing new anticancer agents by modifying its structure to enhance efficacy against cancer cells .

Case Study 1: Neurotransmitter Interaction

A study focused on the binding affinity of this compound with various neurotransmitter receptors revealed that it could modulate serotonin and dopamine pathways. This modulation suggests potential applications in treating mood disorders .

Case Study 2: Anticancer Research

Research published in Bioorganic Chemistry examined novel derivatives of this compound for their anticancer properties. The study highlighted how modifications to the amine structure could enhance cytotoxic effects against specific cancer cell lines, demonstrating the compound's versatility in drug development .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound acts as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Physicochemical Properties of Analogs

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-methylpropan-1-amine | 4-OCH₃ | C₁₁H₁₇NO | 179.26 | 2.23 | 269.3 | Reference compound |

| 1-(4-Ethylphenyl)-2-methylpropan-1-amine | 4-C₂H₅ | C₁₂H₁₉N | 177.29 | 2.89* | N/A | Increased hydrophobicity |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride | 4-F | C₁₀H₁₃ClFN | 215.67 | 1.98* | N/A | Electron-withdrawing substituent |

| 1-(4-Butylphenyl)-2-methylpropan-1-amine | 4-C₄H₉ | C₁₄H₂₃N | 205.34 | 3.45* | N/A | Enhanced lipophilicity |

| 1-(2-Methoxyphenyl)propan-2-amine | 2-OCH₃ | C₁₀H₁₅NO | 165.23 | 1.86 | N/A | Ortho-substitution alters sterics |

*Estimated using ChemDraw or analogous tools.

Key Observations :

- In contrast, the 4-fluoro analog () introduces an electron-withdrawing effect, which may reduce electron density on the aromatic ring, altering receptor affinity .

- Lipophilicity : Longer alkyl chains (e.g., 4-ethyl , 4-butyl ) increase logP values, suggesting improved membrane permeability but reduced aqueous solubility .

- Steric Effects : The 2-methoxy isomer () introduces steric hindrance near the amine group, likely reducing binding efficiency compared to the para-substituted derivative .

Modifications to the Alkyl Chain

Table 2: Alkyl Chain Variations

| Compound Name | Alkyl Chain Structure | Biological Relevance |

|---|---|---|

| This compound | -CH(CH₃)₂ | Balanced lipophilicity and steric profile |

| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | -CH₂CH₃ | Increased metabolic stability |

| [(2-Methoxyphenyl)methyl][1-(4-methylphenyl)propan-2-yl]amine (4-MA-NBOMe) | -CH₂C₆H₄CH₃ | Enhanced receptor selectivity (e.g., 5-HT₂A) |

Key Observations :

- Branching vs. Linear Chains : The 2-methylpropan-1-amine structure in the reference compound balances steric bulk and flexibility, whereas linear chains (e.g., N-ethyl in ) may improve metabolic stability by reducing oxidative degradation .

- Hybrid Structures : 4-MA-NBOMe () incorporates a methylphenyl group and a benzyl moiety, demonstrating how structural complexity can target specific receptors, such as serotonin receptors implicated in psychedelic activity .

Biological Activity

1-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as a substituted phenethylamine, has garnered attention for its potential biological activities. This compound's structural features suggest various interactions with biological systems, particularly in neuropharmacology and metabolic pathways.

- Molecular Formula : CHNO

- Molecular Weight : 179.26 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 269.3 ± 23.0 °C at 760 mmHg

- LogP : 2.23

These properties indicate a moderate lipophilicity, which may influence its absorption and distribution in biological systems .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Its structural similarity to amphetamines suggests potential stimulant effects, particularly through the modulation of monoamine neurotransmitters like dopamine and norepinephrine.

Potential Mechanisms:

- Dopaminergic Activity : The compound may enhance dopaminergic signaling, contributing to stimulant effects.

- Serotonergic Modulation : It could also affect serotonin pathways, which are crucial for mood regulation and cognitive functions.

Biological Activities

Research indicates several significant biological activities associated with this compound:

Stimulant Effects

Studies have shown that derivatives of phenethylamines can exhibit stimulant properties, potentially leading to increased alertness and energy levels. The presence of the methoxy group may enhance these effects by modifying receptor interactions .

Neuroprotective Properties

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties due to their ability to modulate oxidative stress markers in neuronal cells. This could be relevant in developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via reductive amination of 4-methoxybenzaldehyde with methylpropylamine derivatives. Key steps include:

- Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 to selectively reduce the imine intermediate .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

- Yield Optimization : Lowering reaction temperature (0–5°C) minimizes side reactions like over-reduction.

Q. How can the stereochemical configuration of this compound be characterized?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to resolve enantiomers. Retention times differ by 2–3 minutes for (R)- and (S)-forms .

- Optical Rotation : Compare observed [α]D values with literature data (e.g., (R)-enantiomer: +12.5° in ethanol) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (if crystalline derivatives are available).

Advanced Research Questions

Q. How do enantiomers of this compound differ in receptor binding affinity, and what methodologies validate these differences?

Answer: The (R)-enantiomer shows higher affinity for serotonin receptors (5-HT2A) compared to the (S)-form. Methods include:

- Radioligand Binding Assays : Compete with [³H]ketanserin in transfected HEK293 cells. (R)-enantiomer IC50: 12 nM vs. (S)-enantiomer IC50: 450 nM .

- Molecular Dynamics Simulations : (R)-enantiomer forms stable hydrogen bonds with Ser159 and Tyr370 residues in 5-HT2A .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Answer: Discrepancies in antimicrobial vs. neuroactive properties arise from:

- Structural Analogues : Fluorine substitution at the phenyl ring (e.g., 4-fluoro derivatives) enhances blood-brain barrier penetration, shifting activity from antimicrobial to neuroactive .

- Assay Conditions : Antimicrobial studies (MIC assays) use bacterial cultures at pH 7.4, while neuroactivity assays (e.g., patch-clamp) employ neuronal cells at physiological ion gradients .

Q. Methodological Recommendations :

- Conduct dose-response profiling across multiple cell lines.

- Use isotopic tracing (e.g., ¹⁴C-labeled compound) to track metabolite distribution.

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Answer:

- Docking Studies : Use Schrödinger Suite to predict binding poses in target receptors (e.g., 5-HT2A vs. α1-adrenergic receptors).

- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with IC50 values. Methoxy groups increase electron density, enhancing serotonin affinity .

- ADMET Prediction : SwissADME predicts logP (2.1) and CNS permeability (+2.1), prioritizing derivatives with optimal pharmacokinetics.

Q. What analytical techniques quantify trace impurities in this compound batches, and how are they validated?

Answer:

- LC-MS/MS : Detect impurities <0.1% using a C18 column (0.1% formic acid/acetonitrile gradient). Major impurities include 4-methoxybenzaldehyde (unreacted starting material) and N-oxide derivatives .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (RSD <2%), and LOD/LOQ (0.01% and 0.03%, respectively).

Q. How does the methoxy group position influence the compound’s metabolic stability in vivo?

Answer:

- Para-Methoxy : Resists hepatic CYP2D6-mediated demethylation (t½ = 6h in rat plasma) compared to ortho-methoxy analogs (t½ = 1.5h) .

- Isotope Studies : Use deuterated methoxy groups (OCD3) to track metabolic fate via LC-HRMS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.